Cas no 1890308-93-6 ({8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride)

Technical Introduction: {8-Azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride is a bicyclic amine derivative with a hydroxylmethyl functional group, offering versatile utility in organic synthesis and pharmaceutical applications. Its rigid bicyclic structure enhances stereochemical control, making it valuable for constructing complex molecular frameworks. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful as a chiral building block or intermediate in medicinal chemistry, where its constrained geometry can influence bioactivity. High purity and well-defined stereochemistry ensure reproducibility in research and development. Suitable for use in nucleophilic substitutions or further functionalization, it serves as a key precursor in the synthesis of pharmacologically active compounds.
{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride structure
1890308-93-6 structure
Product name:{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride
CAS No:1890308-93-6
MF:
Molecular Weight:
CID:4627217
PubChem ID:67505891

{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride 化学的及び物理的性質

名前と識別子

    • 8-AZABICYCLO[3.2.1]OCTAN-3-YLMETHANOL HYDROCHLORIDE
    • {8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride
    • インチ: InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H
    • InChIKey: KBDRFDLINZOCBD-UHFFFAOYSA-N
    • SMILES: C1CC2CC(CC1N2)CO.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1

{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1268214-2500mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
2500mg
$2563.0 2023-10-02
Enamine
EN300-1268214-5000mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
5000mg
$5066.0 2023-10-02
Enamine
EN300-1268214-50mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
50mg
$285.0 2023-10-02
Enamine
EN300-1268214-1000mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
1000mg
$1221.0 2023-10-02
Enamine
EN300-1268214-10000mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
10000mg
$9887.0 2023-10-02
Enamine
EN300-1268214-250mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
250mg
$605.0 2023-10-02
Enamine
EN300-1268214-500mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
500mg
$952.0 2023-10-02
Enamine
EN300-1268214-1.0g
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
1g
$0.0 2023-06-08
Enamine
EN300-1268214-100mg
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride
1890308-93-6
100mg
$423.0 2023-10-02

{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride 関連文献

{8-azabicyclo3.2.1octan-3-yl}methanol hydrochlorideに関する追加情報

Comprehensive Overview of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride (CAS No. 1890308-93-6)

{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride is a bicyclic organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring an 8-azabicyclo[3.2.1]octane core, makes it a valuable intermediate for synthesizing bioactive molecules. The compound's CAS No. 1890308-93-6 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

In recent years, the demand for 8-azabicyclo[3.2.1]octane derivatives has surged due to their applications in drug discovery, particularly in targeting neurological and metabolic disorders. The hydrochloride salt form enhances solubility and stability, making it preferable for formulation studies. Researchers are increasingly exploring its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in diseases like Parkinson's and diabetes.

The synthesis of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride involves multi-step organic reactions, often starting from tropinone or related precursors. Its methanol functional group allows for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design (FBDD), a strategy frequently searched in AI-driven drug development platforms.

Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC purity testing—techniques commonly queried by quality control specialists. The azabicyclo scaffold's rigidity also attracts interest in computational chemistry, where molecular docking studies predict its interactions with biological targets. Such applications resonate with the rising popularity of AI-assisted molecular modeling tools in academic and industrial labs.

From a regulatory perspective, proper handling of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride requires standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, its hydrochloride nature warrants pH-neutral disposal methods—a concern frequently raised in green chemistry forums. The compound's stability data (often searched alongside CAS 1890308-93-6) suggests storage in cool, dry conditions to prevent degradation.

Market analysts note increasing patent filings involving 8-azabicyclo[3.2.1]octane scaffolds, reflecting their therapeutic potential. Pharmaceutical companies are particularly interested in their blood-brain barrier permeability—a trending search term in neuropharmacology circles. The methanol hydrochloride derivative's logP value makes it a candidate for optimizing CNS drug candidates, a key focus area in 2023's drug development pipelines.

In conclusion, {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride represents a versatile building block bridging medicinal chemistry and material science. Its CAS No. 1890308-93-6 ensures traceability across research databases, while its structural features align with cutting-edge trends like covalent inhibitor design and PROTAC technology. As synthetic methodologies advance, this compound will likely see expanded applications in addressing unmet medical needs.

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